molecular formula C23H27FN2O3 B4968762 3-[1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl]-N-(3-methoxyphenyl)propanamide

3-[1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl]-N-(3-methoxyphenyl)propanamide

Cat. No.: B4968762
M. Wt: 398.5 g/mol
InChI Key: JVEVLSIJLVCZEV-UHFFFAOYSA-N
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Description

3-[1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl]-N-(3-methoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a fluorophenyl group, and a methoxyphenyl group

Properties

IUPAC Name

3-[1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl]-N-(3-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O3/c1-29-21-7-3-6-20(16-21)25-22(27)9-8-17-10-12-26(13-11-17)23(28)15-18-4-2-5-19(24)14-18/h2-7,14,16-17H,8-13,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEVLSIJLVCZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC2CCN(CC2)C(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl]-N-(3-methoxyphenyl)propanamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the methoxyphenyl group. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

3-[1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl]-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenated compounds and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-[1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl]-N-(3-methoxyphenyl)propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl]-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields of research. Its structure allows for specific interactions with molecular targets, making it a valuable compound for scientific studies.

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